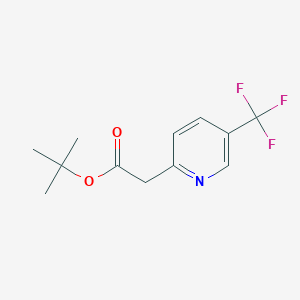
6,7-Dibromo-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dibromo-2-naphthamide is an organic compound belonging to the naphthamide family It is characterized by the presence of two bromine atoms attached to the naphthalene ring at positions 6 and 7, and an amide group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-2-naphthamide typically involves the bromination of 2-naphthamide. The process begins with the preparation of 2-naphthamide, which is then subjected to bromination using bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions of the naphthalene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dibromo-2-naphthamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base.
Major Products: The major products formed from these reactions include various substituted naphthamide derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
6,7-Dibromo-2-naphthamide has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its charge transport properties.
Medicinal Chemistry: The compound has been studied for its potential inhibitory activity against enzymes such as monoamine oxidase and cholinesterase, making it a candidate for the treatment of neurological disorders.
Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism of action of 6,7-Dibromo-2-naphthamide involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters. This interaction is facilitated by the bromine atoms and the amide group, which enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
6,6’-Dibromo-1,1’-bi-2-naphthol: This compound shares a similar brominated naphthalene structure but differs in the presence of a bi-naphthol linkage.
1,8-Naphthalimide Derivatives: These compounds are structurally related and are used in similar applications, such as OLEDs and other optoelectronic devices.
Uniqueness: 6,7-Dibromo-2-naphthamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and properties.
Propriétés
Formule moléculaire |
C11H7Br2NO |
|---|---|
Poids moléculaire |
328.99 g/mol |
Nom IUPAC |
6,7-dibromonaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H7Br2NO/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H2,14,15) |
Clé InChI |
FXOPISZHGNMAGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt](/img/structure/B13654968.png)
![Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13654972.png)




![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)




![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)


